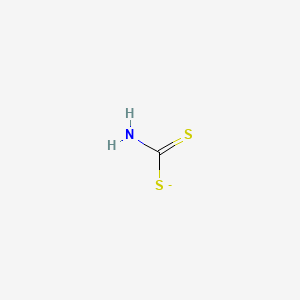
Dithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dithiocarbamate is a useful research compound. Its molecular formula is CH2NS2- and its molecular weight is 92.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agricultural Applications
Dithiocarbamates are primarily used as fungicides and pesticides in agriculture. Their effectiveness in protecting crops from fungal diseases and pests has made them essential for enhancing agricultural productivity.
- Fungicidal Properties : Dithiocarbamates such as Zineb and Maneb are widely utilized to combat various fungal pathogens, contributing to improved crop yields. These compounds work by inhibiting the growth of fungi, thereby preventing disease spread and crop loss .
- Market Growth : The demand for dithiocarbamates in agriculture is driven by the increasing global population and the need for sustainable food production. Reports indicate a steady growth in the this compound market, particularly in developing regions where agriculture is a primary economic activity .
Medical Applications
Dithiocarbamates have gained attention in the medical field due to their potential therapeutic effects against various diseases.
- Anticancer Activity : Several studies have demonstrated that this compound derivatives exhibit potent anticancer properties. For instance, compounds like diethylthis compound have been shown to inhibit cancer cell growth by chelating copper, leading to apoptosis in breast and prostate cancer cells . The mechanisms involve the modulation of reactive oxygen species and inhibition of specific enzymes related to tumor progression.
- Antimicrobial Properties : this compound compounds have also been investigated for their antimicrobial effects. They can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
- Treatment of Other Diseases : Beyond cancer, dithiocarbamates are being explored for their efficacy against conditions such as glaucoma, Alzheimer's disease, and even viral infections like SARS-CoV-2. For example, pyrrolidine this compound has been reported to lower intraocular pressure effectively, making it a promising treatment for glaucoma .
Industrial Applications
In industry, dithiocarbamates serve multiple roles due to their chemical properties.
- Vulcanization Accelerators : In the rubber industry, dithiocarbamates are used as accelerators in the vulcanization process, improving the durability and elasticity of rubber products. This application is critical as the demand for rubber continues to rise across various sectors .
- Froth Flotation Collectors : Dithiocarbamates are employed as collectors in mineral flotation processes, aiding in the extraction of valuable minerals from ores. Their ability to selectively bind to certain minerals enhances recovery rates during mining operations .
- Coatings and Antifouling Agents : These compounds are also utilized in producing coatings that prevent corrosion and biofouling on marine vessels and structures, showcasing their versatility in industrial applications .
Case Study 1: Anticancer Efficacy
A study published in Nature investigated a novel this compound derivative (DpdtC) that demonstrated significant anti-tumor activity against HER2-overexpressing cancer cells. The compound's mechanism involved catalase inhibition, leading to increased oxidative stress within cancer cells .
Case Study 2: Agricultural Impact
Research highlighted the effectiveness of this compound fungicides in controlling late blight in potatoes. Field trials showed that crops treated with these fungicides had significantly lower infection rates compared to untreated controls, underscoring their importance in crop protection strategies .
Summary Table of Applications
| Application Area | Specific Use | Example Compounds | Key Benefits |
|---|---|---|---|
| Agriculture | Fungicides | Zineb, Maneb | Protect crops from fungal diseases |
| Medicine | Anticancer agents | Diethylthis compound | Induces apoptosis in cancer cells |
| Industrial | Vulcanization | Various dithiocarbamates | Enhances rubber durability |
| Industrial | Mineral extraction | This compound collectors | Improves recovery rates in mining |
| Medical | Treatment for glaucoma | Pyrrolidine this compound | Lowers intraocular pressure |
Propriétés
Formule moléculaire |
CH2NS2- |
|---|---|
Poids moléculaire |
92.17 g/mol |
Nom IUPAC |
carbamodithioate |
InChI |
InChI=1S/CH3NS2/c2-1(3)4/h(H3,2,3,4)/p-1 |
Clé InChI |
DKVNPHBNOWQYFE-UHFFFAOYSA-M |
SMILES canonique |
C(=S)(N)[S-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













